molecular formula C21H26N6O2 B12636982 4-Piperidinecarboxamide, 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-

4-Piperidinecarboxamide, 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-

Cat. No.: B12636982
M. Wt: 394.5 g/mol
InChI Key: HYYVEFPBXJPOAZ-UHFFFAOYSA-N
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Description

4-Piperidinecarboxamide, 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes a piperidine ring, a pyrrolopyrimidine moiety, and a phenylpropyl group. Its unique configuration makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinecarboxamide, 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)- involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrrolopyrimidine moiety, and the attachment of the phenylpropyl group. Common synthetic routes may involve:

    Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of Pyrrolopyrimidine Moiety: This step may involve the use of pyrimidine derivatives and appropriate reagents to form the pyrrolopyrimidine structure.

    Attachment of Phenylpropyl Group: The phenylpropyl group can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinecarboxamide, 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

4-Piperidinecarboxamide, 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)- has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Piperidinecarboxamide, 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives, pyrrolopyrimidine analogs, and phenylpropyl-containing molecules. Examples include:

    Piperidinecarboxamide Derivatives: Compounds with similar piperidine ring structures.

    Pyrrolopyrimidine Analogs: Molecules with similar pyrrolopyrimidine moieties.

    Phenylpropyl-Containing Compounds: Compounds with phenylpropyl groups attached to different core structures.

Uniqueness

The uniqueness of 4-Piperidinecarboxamide, 4-amino-N-[(1S)-3-hydroxy-1-phenylpropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)- lies in its specific combination of structural features, which may confer unique biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H26N6O2

Molecular Weight

394.5 g/mol

IUPAC Name

4-amino-N-(3-hydroxy-1-phenylpropyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C21H26N6O2/c22-21(20(29)26-17(7-13-28)15-4-2-1-3-5-15)8-11-27(12-9-21)19-16-6-10-23-18(16)24-14-25-19/h1-6,10,14,17,28H,7-9,11-13,22H2,(H,26,29)(H,23,24,25)

InChI Key

HYYVEFPBXJPOAZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C(=O)NC(CCO)C2=CC=CC=C2)N)C3=NC=NC4=C3C=CN4

Origin of Product

United States

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